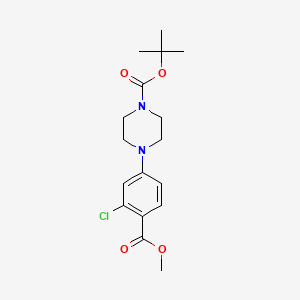

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWURPOERWMOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119548 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-59-8 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-chloro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Introduction

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a strategically substituted phenyl ring coupled with a mono-protected piperazine moiety, offers a versatile platform for the synthesis of complex molecular entities. The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in therapeutic agents targeting a wide range of diseases.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, characterization, and synthetic utility of this compound, grounded in established chemical principles and field-proven insights.

The structure incorporates three key functional groups that dictate its reactivity and utility:

-

The Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for one of the piperazine nitrogens, rendering it less nucleophilic.[3][4] This allows for selective reactions at the unprotected secondary amine and subsequent deprotection under acidic conditions for further functionalization.[1]

-

The Substituted Phenyl Ring: The presence of a chlorine atom and a methyl ester on the benzene ring activates the ring for nucleophilic aromatic substitution and provides additional handles for chemical modification.

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, opening up another avenue for derivatization, such as amide bond formation.

This document serves as a technical resource for scientists, offering detailed protocols and explaining the causality behind the experimental choices, thereby ensuring both scientific integrity and practical applicability.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental for its effective application in synthesis. The key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1346597-59-8 | [5] |

| Molecular Formula | C₁₇H₂₃ClN₂O₄ | [5][6] |

| Molecular Weight | 354.83 g/mol | [5][7] |

| Appearance | Expected to be a solid | |

| Boiling Point | 479.7 ± 45.0 °C (Predicted) | [5] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [5] |

| Synonyms | 2-Methyl-2-propanyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate | [5] |

Synthesis and Mechanistic Insights

The primary route for synthesizing Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is through a nucleophilic aromatic substitution (SNAr) reaction.

Causality of the SNAr Mechanism

The SNAr mechanism is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[8][9] The reaction proceeds in two main steps:

-

Nucleophilic Attack: The nucleophile, in this case, the secondary amine of 1-Boc-piperazine, attacks the electron-deficient carbon atom of the aryl halide that bears the leaving group (a chloride ion). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][10]

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The success of this reaction is critically dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is essential.[10][11][12] In the case of the precursor, methyl 2,4-dichlorobenzoate, the methoxycarbonyl group (-COOCH₃) and the second chlorine atom act as EWGs, stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction.

Detailed Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate from methyl 2,4-dichlorobenzoate and 1-Boc-piperazine.

Reagents and Materials:

-

Methyl 2,4-dichlorobenzoate

-

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)

-

A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, and standard glassware

Procedure:

-

Reaction Setup: To a stirred solution of methyl 2,4-dichlorobenzoate (1.0 eq.) in DMF, add 1-Boc-piperazine (1.1 eq.) and potassium carbonate (2.0 eq.). The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon). The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x). The aqueous wash removes the DMF solvent and inorganic salts.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.[13]

Synthesis Workflow Diagram

Caption: SNAr Synthesis Workflow.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - Boc Group: A characteristic singlet around 1.4-1.5 ppm, integrating to 9H.[14]- Piperazine Protons: Two sets of multiplets, typically between 3.0-3.8 ppm, corresponding to the CH₂ groups of the piperazine ring.- Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm) consistent with a 1,2,4-trisubstituted benzene ring.- Methyl Ester: A singlet around 3.8-3.9 ppm, integrating to 3H. |

| ¹³C NMR | - Boc Group: Signals around 28 ppm (CH₃) and 80 ppm (quaternary C).[15]- Piperazine Carbons: Signals in the range of 40-55 ppm.- Aromatic Carbons: Multiple signals in the 115-150 ppm range.- Ester Carbonyl: A signal around 165 ppm.[15]- Boc Carbonyl: A signal around 154 ppm.[15] |

| Mass Spec (MS) | The ESI+ spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. |

| Infrared (IR) | - C=O Stretch (Ester): Strong absorption around 1710-1730 cm⁻¹.- C=O Stretch (Boc): Strong absorption around 1680-1700 cm⁻¹.- C-O Stretch: Absorptions in the 1150-1250 cm⁻¹ region. |

| HPLC | Used to determine the purity of the final compound, typically aiming for >98%. |

Synthetic Utility and Downstream Reactions

The title compound is not an end-product but a versatile intermediate. Its synthetic potential lies in the sequential or orthogonal manipulation of its functional groups.

Protocol 1: Boc Group Deprotection

This protocol removes the Boc protecting group, liberating the secondary amine for further reactions.

Reagents:

-

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

-

Strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)

-

Aprotic solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Dissolve the Boc-protected starting material (1.0 eq.) in DCM.

-

Add an excess of TFA (5-10 eq.) or a 4M solution of HCl in dioxane (5-10 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.[1]

Protocol 2: Methyl Ester Hydrolysis

This protocol converts the methyl ester to a carboxylic acid, providing a new point for amide coupling.

Reagents:

-

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

-

Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))

-

Solvent system (e.g., THF/Water or Methanol/Water)

-

Aqueous acid for neutralization (e.g., 1M HCl)

Procedure:

-

Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add an aqueous solution of LiOH (1.5-2.0 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC/LC-MS until the starting material is consumed.

-

Once complete, remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

-

The carboxylic acid product may precipitate out and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.

Downstream Synthetic Pathways

The deprotected piperazine or the hydrolyzed carboxylic acid can be used in a variety of subsequent reactions, making this intermediate a valuable building block.

Caption: Key Downstream Synthetic Transformations.

Conclusion

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a high-value intermediate for the synthesis of complex, biologically active molecules. Its preparation via a robust SNAr reaction and the potential for orthogonal deprotection and functionalization make it an indispensable tool for medicinal chemists. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the discovery and development of novel therapeutics.

References

-

LookChem. (n.d.). Cas 1346597-59-8, Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. Retrieved from [Link]

-

Protheragen. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

-

StudyMode. (n.d.). Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- MDPI. (2021).

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Matulevičiūtė, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

- Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459.

- MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.

-

ChemSrc. (2024, July 15). Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze | Studymode [studymode.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate (CAS Number: 1346597-59-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its trifunctional nature, featuring a substituted chlorobenzoate ring, a Boc-protected piperazine moiety, and a methyl ester, makes it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its potential applications in drug discovery, and essential safety information.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While experimental data for this specific compound is not widely available in public databases, a combination of predicted data and analysis of structurally related compounds provides a solid foundation for its characterization.

Core Physicochemical Data

The fundamental properties of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate are summarized in the table below. The predicted values are derived from computational models and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 1346597-59-8 | [1][2] |

| Molecular Formula | C₁₇H₂₃ClN₂O₄ | [1][2] |

| Molecular Weight | 354.83 g/mol | [1][2] |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

| Melting Point | Not available | [1] |

| Boiling Point (Predicted) | 479.7 ± 45.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | ≥97% | [2][3] |

| Storage Conditions | Store at 2-8°C, protected from light and moisture | [3][4] |

Spectroscopic Profile (Anticipated)

While specific experimental spectra for Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate are not publicly available, a predicted spectroscopic profile can be constructed based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorobenzoate ring, the methylene protons of the piperazine ring, the methyl protons of the ester, and the tert-butyl protons of the Boc protecting group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing chlorine atom and the electron-donating piperazine group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the Boc group, the aromatic carbons, the piperazine carbons, and the carbons of the tert-butyl group.

Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns resulting from the loss of the Boc group, the methyl ester, and other fragments.

Synthesis and Reaction Chemistry

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is typically synthesized through a nucleophilic aromatic substitution reaction. A plausible and commonly employed synthetic route is outlined below.

Proposed Synthesis Workflow

The synthesis involves the reaction of a suitably activated chlorofluorobenzoate derivative with Boc-piperazine. The fluorine atom at the 4-position is a good leaving group for nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the adjacent ester and chloro substituents.

Figure 1. A generalized workflow for the synthesis of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on standard procedures for similar transformations. Researchers should optimize the conditions for their specific setup.

Materials:

-

Methyl 2-chloro-4-fluorobenzoate

-

1-Boc-piperazine

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl 2-chloro-4-fluorobenzoate (1.0 eq) in DMSO, add 1-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Applications in Drug Discovery

The structural motifs present in Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate make it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The substituted phenylpiperazine core is a well-established pharmacophore in many kinase inhibitors. The piperazine ring often serves as a linker to position other functionalities that interact with the kinase active site. The Boc-protecting group allows for the piperazine nitrogen to be deprotected and further functionalized at a later stage in the synthesis, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The chloro and ester functionalities on the benzene ring provide handles for further chemical modifications, such as cross-coupling reactions or amidation, to introduce additional diversity and fine-tune the pharmacological properties of the final compounds.

Figure 2. A logical workflow illustrating the use of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate in the synthesis of a kinase inhibitor library.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Reactivity and Stability

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Conclusion

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutics. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors. While detailed experimental data is not extensively available in the public domain, this guide provides a solid foundation of its properties, a practical synthetic approach, and its potential applications, enabling researchers to effectively incorporate this building block into their synthetic strategies.

References

-

LookChem. Cas 1346597-59-8, Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. [Link]

-

PubChem. Methyl 4-chlorobenzoate. [Link]

-

ChemSrc. Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. [Link]

-

BIOFOUNT. 2-氯-4-(4-Boc-1-哌嗪基)苯甲酸甲酯. [Link]

Sources

- 1. Cas 1346597-59-8,Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate | lookchem [lookchem.com]

- 2. Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. Accela Chembio Inc Methyl 4-(4-boc-1-piperazinyl)-2-chlorobenzoate | 1g | Fisher Scientific [fishersci.com]

- 4. 1346597-59-8|2-氯-4-(4-Boc-1-哌嗪基)苯甲酸甲酯|Methyl4-(4-Boc-1-piperazinyl)-2-chlorobenzoate|-范德生物科技公司 [bio-fount.com]

structure elucidation of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Abstract

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its precise molecular structure is paramount to ensuring the intended downstream reactivity and biological activity of subsequent compounds. This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound. We detail the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlations), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, chemists, and quality control specialists in the drug development sector, offering not just protocols, but the strategic rationale behind the analytical workflow.

Introduction: The Compound and the Imperative for Certainty

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate (MF: C₁₇H₂₃ClN₂O₄; MW: 354.83 g/mol ) is a substituted aromatic compound featuring several key functionalities: a chlorinated benzene ring, a methyl ester, and a Boc-protected piperazine moiety.[1] Each of these structural components imparts specific properties and potential reactivity, making their precise arrangement critical. An error in structural confirmation—for instance, an incorrect substitution pattern on the aromatic ring—could invalidate entire synthetic campaigns and lead to inactive or toxic final compounds.

The structure elucidation process is therefore not a mere verification step but a foundational pillar of synthetic and medicinal chemistry. It relies on a confluence of analytical techniques, each providing a unique piece of the structural puzzle. This guide will demonstrate how these pieces are acquired and assembled to build a complete and validated molecular picture.

The Analytical Strategy: A Convergent Workflow

Figure 1: Convergent workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Substructures

3.1. Rationale

Mass spectrometry is the first line of inquiry. Its primary role is to confirm the molecular weight of the synthesized compound and provide evidence of key structural motifs through predictable fragmentation patterns. For a molecule with a Boc-protecting group, MS is particularly powerful, as this group undergoes characteristic cleavage.[2][3]

3.2. Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Chromatography (Optional but recommended): Inject 5 µL onto a C18 reverse-phase column. Elute with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure sample purity.

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+). This is ideal for nitrogen-containing compounds like piperazines, which are readily protonated.[4][5]

-

Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement to confirm the elemental formula.

-

Scan Mode: Full scan mode (e.g., m/z 100-600).

-

Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the parent ion.

-

3.3. Expected Data and Interpretation

The data from MS analysis provides two layers of confirmation.

| Ion | Expected m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 355.1422 | The protonated parent ion. Its accurate mass confirms the elemental formula C₁₇H₂₃ClN₂O₄. |

| [M+H - 56]⁺ | 299.0847 | Loss of isobutylene (C₄H₈) via McLafferty-type rearrangement from the Boc group. This is a hallmark fragmentation pathway for Boc-protected amines.[2] |

| [M+H - 100]⁺ | 255.0531 | Loss of the entire Boc group (C₅H₈O₂) as isobutylene and CO₂. This fragment represents the deprotected piperazinyl chlorobenzoate core.[2] |

| [tert-butyl cation]⁺ | 57.0704 | The C(CH₃)₃⁺ fragment, another characteristic ion from the Boc group, often observed at lower collision energies. |

The presence of the [M+H]⁺ ion at the correct high-resolution mass validates the elemental composition. The characteristic neutral losses of 56 and 100 Da provide strong, direct evidence for the presence and location of the Boc protecting group on the piperazine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous skeletal map.

Figure 2: Reference structure with atom numbering.

4.1. ¹H NMR: Proton Environment and Count

-

Rationale: ¹H NMR spectroscopy identifies all unique proton environments, their relative numbers (via integration), and their neighboring protons (via spin-spin coupling).

-

Protocol:

-

Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Reference the spectrum to the residual solvent signal or TMS.

-

-

Expected Data and Interpretation:

| Proton(s) (Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Interpretation |

| H-9 | ~1.48 | Singlet | 9H | The nine equivalent protons of the tert-butyl group on the Boc protector. Its large integration and singlet nature are unmistakable.[6] |

| H-3', H-5' | ~3.15-3.25 | Multiplet | 4H | Protons on the piperazine ring adjacent to the aromatic ring nitrogen. Often appears as a broad multiplet. |

| H-2', H-6' | ~3.60-3.70 | Multiplet | 4H | Protons on the piperazine ring adjacent to the Boc-protected nitrogen. Shifted downfield due to the electron-withdrawing carbamate.[7] |

| H-10 | ~3.90 | Singlet | 3H | The three protons of the methyl ester group.[8] |

| H-5 | ~6.85 | Doublet | 1H | Aromatic proton ortho to the piperazine group. Coupled to H-6. |

| H-6 | ~6.95 | Doublet of d | 1H | Aromatic proton meta to the piperazine and ortho to the chlorine. Coupled to H-5 and H-3. |

| H-3 | ~7.85 | Doublet | 1H | Aromatic proton ortho to the ester and meta to the chlorine. Deshielded by the carbonyl. Coupled to H-6. |

4.2. ¹³C NMR: The Carbon Skeleton

-

Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shift provides information about the type of carbon (aliphatic, aromatic, carbonyl).

-

Protocol: Acquired using the same sample as the ¹H NMR. A proton-decoupled experiment is standard.

-

Expected Data and Interpretation:

| Carbon(s) (Fig. 2) | Predicted δ (ppm) | Interpretation |

| C-9 | ~28.4 | tert-butyl carbons of the Boc group. |

| C-3', C-5' | ~48.5 | Piperazine carbons attached to the aromatic ring. |

| C-2', C-6' | ~50.0 | Piperazine carbons adjacent to the Boc-protected nitrogen. |

| C-10 | ~52.5 | Methyl ester carbon.[8] |

| C-8 | ~80.2 | Quaternary carbon of the Boc group (O-C(CH₃)₃). |

| C-5, C-6, C-3 | ~113-135 | Aromatic CH carbons. |

| C-2, C-1, C-4 | ~133-155 | Aromatic quaternary carbons. |

| C-7 | ~154.7 | Carbonyl carbon of the Boc carbamate. |

| C-11 | ~165.5 | Carbonyl carbon of the methyl ester.[8] |

4.3. 2D NMR: Assembling the Puzzle

-

Rationale: While 1D spectra suggest the pieces, 2D spectra (COSY, HSQC, HMBC) provide the definitive connections.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting disparate parts of the molecule.

-

-

Interpretation and Key Correlations:

Figure 3: Key 2D NMR correlations confirming connectivity.

The single most important correlation in the HMBC spectrum is the ³J coupling between the piperazine protons H-3'/H-5' and the aromatic quaternary carbon C-4 . This unambiguously proves the point of attachment between the two ring systems. Further, the correlation from the methyl protons H-10 to the ester carbonyl C-11 confirms the methyl benzoate substructure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

-

Protocol:

-

Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

-

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~2975-2850 | C-H stretch (aliphatic) | Boc, Piperazine, Methyl | Confirms the presence of sp³ hybridized C-H bonds. |

| ~1725 | C=O stretch | Methyl Ester | A strong, sharp absorption characteristic of an aromatic ester carbonyl. This is a key diagnostic peak.[9] |

| ~1695 | C=O stretch | Boc Carbamate | A second strong, sharp absorption for the carbamate carbonyl. The two distinct C=O peaks are strong evidence for both functional groups.[10] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Confirms the presence of the benzene ring. |

| ~1240, ~1160 | C-O stretch | Ester and Carbamate | Strong absorptions corresponding to the C-O single bonds in both the ester and carbamate functionalities. |

| ~1100-1000 | C-N stretch | Piperazine | Confirms the C-N bonds of the piperazine ring.[11] |

| ~770 | C-Cl stretch | Aryl Chloride | Indicates the presence of the carbon-chlorine bond. |

Conclusion: A Unified Structural Assignment

By integrating the data from these orthogonal analytical techniques, we arrive at a definitive and validated structure for Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.

-

Mass Spectrometry confirms the elemental formula (C₁₇H₂₃ClN₂O₄) and the presence of the Boc group through its characteristic fragmentation.

-

Infrared Spectroscopy verifies the existence of all key functional groups: two distinct carbonyls (ester and carbamate), C-H, C-N, C-O, and C-Cl bonds.

-

NMR Spectroscopy provides the final, unambiguous proof of concept. ¹H and ¹³C NMR identify all unique proton and carbon environments, while 2D NMR (specifically HMBC) definitively connects the methyl ester, the chlorophenyl ring, and the Boc-piperazine moieties in the correct orientation.

This multi-faceted approach ensures the highest level of confidence in the molecular structure, a non-negotiable requirement for advancing chemical entities in a research and drug development setting.

References

- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.

- IUCr. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- NIH. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

- PubChem. (n.d.). Methyl 4-chlorobenzoate.

- ResearchGate. (n.d.). Chemical structure of piperazine-substituted 1,4-benzoquinones.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- LookChem. (n.d.). Cas 1346597-59-8, Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.

Sources

- 1. Cas 1346597-59-8,Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) for Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the piperazine moiety is a cornerstone, prized for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility and oral bioavailability.[1] Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a key intermediate, a versatile building block that combines the piperazine scaffold with a substituted aromatic ring, making it invaluable for the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages, ensuring stability during synthetic transformations while allowing for facile deprotection under acidic conditions for subsequent functionalization.[1]

Given its role as a critical precursor, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. The interpretation herein is grounded in fundamental principles and field-proven experience, offering researchers a definitive reference for validating this essential compound.

Molecular Structure and Functional Group Analysis

The chemical structure of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate (Molecular Formula: C₁₇H₂₃ClN₂O₄, Molecular Weight: 354.83 g/mol ) incorporates several key functional groups that give rise to a distinct and predictable spectroscopic fingerprint.[2]

Caption: Molecular Structure of the Topic Compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the definitive tool for elucidating the precise connectivity of the molecule's hydrogen framework. The spectrum provides unambiguous evidence for each distinct proton environment.

Experimental Protocol

A representative ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum is recorded on a 400 MHz or higher field spectrometer.[3] Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Interpretation and Causality

The structure presents several distinct proton environments, each with a characteristic chemical shift and coupling pattern.

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ ppm) | Integration | Rationale |

| H-3 | Doublet (d) | ~7.8 | 1H | Deshielded by adjacent ester and chlorine. Coupled to H-5. |

| H-5 | Doublet of Doublets (dd) | ~6.8 | 1H | Coupled to H-3 and H-6. Shielded by piperazine nitrogen. |

| H-6 | Singlet/Doublet | ~6.7 | 1H | Coupled to H-5. Shielded by piperazine nitrogen. |

| O-CH₃ (Ester) | Singlet (s) | ~3.9 | 3H | Standard methyl ester chemical shift. |

| Piperazine CH₂ (Boc side) | Triplet (t) | ~3.6 | 4H | Protons adjacent to the Boc-protected nitrogen. |

| Piperazine CH₂ (Aryl side) | Triplet (t) | ~3.2 | 4H | Protons adjacent to the nitrogen attached to the aryl ring. |

| C(CH₃)₃ (Boc) | Singlet (s) | ~1.5 | 9H | Characteristic signal for the nine equivalent t-butyl protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[3] A higher sample concentration may be required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Causality

The key to accurate assignment lies in understanding the electronic effects of the substituents on the carbon chemical shifts.

| Carbon Assignment | Approx. Chemical Shift (δ ppm) | Rationale |

| C=O (Ester) | ~165 | Typical chemical shift for an aromatic ester carbonyl. |

| C=O (Boc) | ~154 | Characteristic urethane carbonyl carbon. |

| C-4 (Aromatic) | ~152 | Attached to nitrogen, strongly deshielded. |

| C-2 (Aromatic) | ~135 | Attached to chlorine, deshielded. |

| C-6 (Aromatic) | ~131 | |

| C-1 (Aromatic) | ~120 | |

| C-3, C-5 (Aromatic) | ~115, ~112 | Shielded carbons ortho/para to the nitrogen substituent. |

| C(CH₃)₃ (Boc Quaternary) | ~80 | Quaternary carbon of the t-butyl group. |

| O-CH₃ (Ester) | ~52 | Standard methyl ester carbon. |

| Piperazine CH₂ (Boc side) | ~50 | |

| Piperazine CH₂ (Aryl side) | ~45 | |

| C(CH₃)₃ (Boc Methyls) | ~28 | The three equivalent methyl carbons of the t-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, serving as a robust quality control check.

Experimental Protocol

The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid sample, or by preparing a potassium bromide (KBr) pellet.[4]

Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| ~1730 | Ester Carbonyl | C=O Stretch | Confirms the presence of the methyl ester. |

| ~1695 | Urethane Carbonyl | C=O Stretch | Definitive band for the Boc protecting group. |

| 1600-1450 | Aromatic Ring | C=C Stretch | Indicates the presence of the benzene ring. |

| 1250-1150 | C-O and C-N | C-O / C-N Stretch | Complex region confirming the ester and amine functionalities. |

| ~1100 | C-Cl | C-Cl Stretch | Confirms the chloro-substituent on the aromatic ring. |

The presence of two distinct and strong carbonyl absorption bands is the most telling feature in the IR spectrum, providing immediate evidence for both the ester and the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol

For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method, typically run in positive ion mode.[3] The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Data Interpretation

-

Molecular Ion: The primary observation in the ESI-MS spectrum will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 355.8. A crucial self-validating feature is the presence of an accompanying isotope peak at m/z 357.8, with an intensity roughly one-third of the [M+H]⁺ peak. This characteristic 3:1 ratio is definitive proof of the presence of a single chlorine atom in the molecule.

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. The most prominent and diagnostically significant fragmentation is the loss of moieties from the Boc group.

Caption: Key ESI-MS Fragmentation Pathways.

The facile loss of isobutylene (56 Da) or the entire Boc group (100 Da) are characteristic fragmentation patterns for Boc-protected amines and serve as strong confirmatory evidence.[5]

Conclusion

The structural integrity of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is unequivocally established through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, IR spectroscopy confirms the presence of critical functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted spectroscopic approach ensures the identity and purity of this vital synthetic intermediate, underpinning the integrity of subsequent research and development efforts in medicinal chemistry.

References

- Supporting Information for various organic compounds, often including NMR and MS data acquisition parameters. While not directly for the target molecule, the methods are standard. (Source: General chemical synthesis literature, e.g., supplementary information in Royal Society of Chemistry or American Chemical Society journals).

- Prasanthi, G. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485.

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubChem. Methyl 4-chlorobenzoate. [Link]

-

PubChem. Methyl 2-chlorobenzoate. [Link]

-

LookChem. Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

-

PubChem. Methyl 4-aminobenzoate. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. This molecule, possessing a Boc-protected piperazine moiety linked to a chlorinated benzoate ester, presents unique challenges and considerations in preclinical and pharmaceutical development. This document outlines detailed, field-proven methodologies for solubility assessment across a range of pharmaceutically relevant solvents and pH conditions. Furthermore, it details a systematic approach to evaluating the compound's intrinsic stability through forced degradation studies, covering hydrolytic, oxidative, photolytic, and thermal stress conditions. The protocols described herein are designed to not only generate robust and reliable data but also to provide insights into the potential degradation pathways of the molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of this and structurally related compounds.

Introduction: Understanding the Physicochemical Landscape

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a substituted aromatic compound with a molecular formula of C17H23ClN2O4 and a molecular weight of 354.83 g/mol [1]. Its structure, featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar ester functional group, suggests a moderate to low aqueous solubility and a higher solubility in organic solvents. The presence of the Boc group is a critical consideration for stability, as it is known to be labile under acidic conditions[2]. The chlorinated benzene ring and the ester linkage are also potential sites for degradation. A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential pharmaceutical agent, influencing everything from formulation design to storage conditions and shelf-life determination.

Chemical and Physical Properties

A summary of the known and predicted properties of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is presented in Table 1. It is important to note that many of these properties are predicted and should be experimentally verified.

| Property | Value | Source |

| Molecular Formula | C17H23ClN2O4 | [1] |

| Molecular Weight | 354.83 g/mol | [1] |

| Predicted Boiling Point | 479.7 ± 45.0 °C | [1] |

| Predicted Density | 1.224 ± 0.06 g/cm³ | [1] |

| Appearance | Solid (to be confirmed) | N/A |

Solubility Assessment: A Multipronged Approach

The solubility of a drug candidate is a critical determinant of its bioavailability and developability. A comprehensive solubility profile should be established in a variety of solvents and across a physiologically relevant pH range. We will employ both kinetic and thermodynamic solubility assessment methods to gain a complete picture.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery for screening large numbers of compounds. Nephelometry, which measures the scattering of light by suspended particles, is a common high-throughput method for determining kinetic solubility.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of ≤1%.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).

-

Nephelometric Reading: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility Determination (Gold Standard)

Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility of a compound and is considered the gold standard[3].

-

Sample Preparation: Add an excess amount of solid Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate to a series of vials containing various solvents of interest (see Table 2 for a suggested list).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

pH-Dependent Solubility Profile

For ionizable compounds, solubility can be highly dependent on the pH of the medium. Given the presence of the piperazine nitrogen, it is crucial to determine the pH-solubility profile.

-

Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

-

Shake-Flask Method: Perform the shake-flask method as described in section 3.2 using the prepared buffers as the solvent systems.

-

Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | Shake-Flask | |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask | |

| 0.1 M HCl (pH ~1) | 25 | Shake-Flask | |

| pH 4.5 Acetate Buffer | 25 | Shake-Flask | |

| pH 6.8 Phosphate Buffer | 25 | Shake-Flask | |

| Methanol | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Acetonitrile | 25 | Shake-Flask | |

| Dichloromethane | 25 | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[7][8]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is a prerequisite for accurately assessing the stability of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. This method must be able to separate the parent compound from all potential degradation products.[9][10]

-

Column Selection: Start with a C18 reversed-phase column, as these are suitable for most small molecules.

-

Mobile Phase Screening: Screen various mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Gradient Elution: Employ a gradient elution to ensure the separation of both polar and non-polar degradants.[9]

-

Detector Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the parent compound.

-

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[11]

Forced Degradation Studies

The following forced degradation studies should be performed to identify potential degradation pathways. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

-

Acidic Conditions: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C). The primary expected degradation product is the de-Boc-piperazine derivative due to the acid-lability of the Boc group.[2]

-

Basic Conditions: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60 °C). The ester linkage is susceptible to base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.

-

Neutral Conditions: Incubate a solution of the compound in water at an elevated temperature (e.g., 60 °C).

-

Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The piperazine ring can be susceptible to oxidation.

-

Procedure: Expose a solution of the compound, as well as the solid compound, to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). The chlorinated aromatic ring may be susceptible to photolytic degradation.

-

Procedure: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for an extended period.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Data Presentation: Stability Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24, 48, 72 h | ||

| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24, 48, 72 h | ||

| Neutral Hydrolysis | Water, 60 °C | 7 days | ||

| Oxidation | 3% H₂O₂, RT | 24, 48 h | ||

| Photolysis (Solid) | ICH Q1B | N/A | ||

| Photolysis (Solution) | ICH Q1B | N/A | ||

| Thermal (Solid) | 80 °C | 7 days |

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for the systematic evaluation of the solubility and stability of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. By following the detailed protocols for kinetic and thermodynamic solubility determination, as well as for forced degradation studies under various stress conditions, researchers can generate the critical data needed to support the advancement of this compound in the drug development pipeline. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and safety of any potential drug product. It is recommended that all experimental work be conducted in accordance with good laboratory practices (GLP) to ensure data integrity and regulatory compliance.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

-

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. LookChem. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. veeprho.com [veeprho.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. apicule.com [apicule.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Chemical Safety and Handling of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate (CAS RN: 850114-49-1), a key building block in contemporary drug discovery and development. Geared towards researchers, medicinal chemists, and laboratory safety professionals, this document synthesizes critical safety data with practical, field-proven insights. The protocols described herein are designed to be self-validating, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and scientific integrity. By understanding the "why" behind the "how," professionals can mitigate risks and ensure both personal safety and experimental reproducibility.

Introduction and Compound Profile

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is an advanced intermediate widely utilized in the synthesis of complex pharmaceutical agents. The molecule incorporates three key structural motifs: a 2-chlorobenzoate ester, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a versatile synthon, particularly in the construction of kinase inhibitors and other targeted therapies.[1] The piperazine moiety is a common feature in bioactive molecules, often used to improve pharmacokinetic properties or as a scaffold.[1] The Boc group provides a stable yet readily cleavable protecting group for one of the piperazine nitrogens, allowing for sequential and controlled chemical modifications.

The inherent reactivity of the 2-chlorobenzoate moiety, coupled with the bioactive nature of the piperazine core, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling.

Physicochemical Data

A clear understanding of the compound's physical and chemical properties is foundational to its safe handling. The following table summarizes the key data available for Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.

| Property | Value | Source |

| CAS Registry Number | 850114-49-1 | N/A |

| Molecular Formula | C₁₇H₂₃ClN₂O₄ | [2] |

| Molecular Weight | 354.83 g/mol | [2] |

| Appearance | Off-white to white solid | [3] |

| Boiling Point | 478.0 ± 45.0 °C (Predicted) | [3] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C) | [3] |

| Storage Temperature | 2 to 8 °C, sealed in a dry environment | [3] |

Hazard Identification and Risk Assessment

Causality of Hazards:

-

2-Chlorobenzoate Moiety: Chlorinated aromatic compounds can be irritants and may release hazardous decomposition products like hydrogen chloride gas upon combustion.[4] The parent acid, 2-chlorobenzoic acid, is a known irritant.[4]

-

Piperazine Core: Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause severe eye irritation.[5] Some piperazine-containing compounds are classified as toxic if swallowed.

-

Boc Protecting Group: While generally stable, the Boc group can be cleaved under acidic conditions, liberating isobutylene and carbon dioxide. This is primarily a concern for chemical reactivity rather than direct toxicity.

Based on the SDS for 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0), a compound also featuring a reactive piperazine moiety, we can extrapolate the likely hazards.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Signal Word: Danger

Pictograms:

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the researcher.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7]

Workflow for Safe Handling

The following diagram outlines a logical workflow for handling Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate from receipt to disposal.

Caption: Safe handling workflow for Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent personal exposure. The rationale for each piece of equipment is as important as the equipment itself.

| PPE Item | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 or ANSI Z87.1.[6] | Protects against accidental splashes of solvents or solid particles causing serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation. Change gloves immediately if contaminated. |

| Body Protection | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination.[7] |

| Respiratory Protection | Not typically required if handled exclusively within a fume hood.[6] If dust generation is unavoidable outside a hood, a NIOSH-approved N95 respirator is recommended. | Prevents inhalation of the compound, which may be harmful. |

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] The area should be dry and well-ventilated.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6] Strong acids can cleave the Boc protecting group, while strong oxidizers may react exothermically with the organic molecule.

-

Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.[8]

Emergency Procedures: Spills and Exposure

Preparedness is key to managing accidental releases or exposures effectively.

Spill Response Decision Tree

The following diagram provides a decision-making framework for responding to a spill.

Caption: Decision tree for responding to an accidental spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: For large spills, evacuate the immediate area and alert the laboratory supervisor and safety officer.[7]

-

Control Ignition Sources: Ensure there are no open flames or ignition sources nearby.

-

Containment: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.[5] Do not use combustible materials like paper towels.

-

Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[6] Avoid creating dust.[6]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do not induce vomiting.

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6] Seek medical attention if you feel unwell.

Waste Disposal

All waste containing Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate must be treated as hazardous.

-

Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.

-

Labeling: All waste containers must be sealed and clearly labeled with their contents.

-

Disposal: Dispose of waste through a licensed and certified hazardous waste disposal company, in accordance with all federal, state, and local regulations.[6]

Conclusion

Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate is a valuable tool in medicinal chemistry, but its handling demands a rigorous and informed approach to safety. By understanding the intrinsic hazards posed by its chemical structure, implementing robust engineering controls, and adhering to strict protocols for PPE, storage, and handling, researchers can effectively mitigate risks. This guide serves as a foundational resource, but must be supplemented by site-specific risk assessments and a continuous commitment to a strong safety culture.

References

-

LookChem. (n.d.). Cas 1346597-59-8, Methyl 4-(4-Boc-1-piperazinyl)-2-chlorobenzoate. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information for: .... Retrieved from [Link]

-

Fulle, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6543. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 419-440. Retrieved from [Link]

-

BOC. (n.d.). Cylinder Safety. Retrieved from [Link]

-

IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved from [Link]

-

ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. peptide.com [peptide.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Imperative of the Boc Group in Piperazine Chemistry: A Technical Guide for Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents targeting a wide array of diseases.[1] However, the symmetrical nature of its two secondary amine groups presents a formidable challenge for synthetic chemists aiming for selective functionalization. This in-depth guide elucidates the critical role of the tert-butoxycarbonyl (Boc) protecting group in navigating this challenge. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a framework for the strategic application of Boc-protected piperazine derivatives in drug discovery and development.

The Piperazine Paradox: A Double-Edged Sword in Synthesis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a highly sought-after motif in drug design. Its presence can confer favorable physicochemical properties, including improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] This has led to its incorporation in numerous FDA-approved drugs for indications ranging from central nervous system disorders to oncology and infectious diseases.[1][3]

The synthetic utility of piperazine, however, is hampered by the similar reactivity of its two nitrogen atoms. Uncontrolled reactions with electrophiles typically lead to a mixture of mono- and di-substituted products, as well as potential polymerization, resulting in low yields of the desired mono-functionalized intermediate and creating significant purification challenges.[4][5] To unlock the full potential of this scaffold, a robust protection strategy is not just advantageous, but essential. This is where the strategic application of protecting groups, particularly the Boc group, becomes paramount.[5][6]

The Boc Protecting Group: An Enabling Technology for Piperazine Chemistry

The tert-butoxycarbonyl (Boc) group is arguably the most widely utilized nitrogen protecting group in contemporary organic synthesis, especially in non-peptide chemistry.[2] Its popularity stems from a unique combination of stability and controlled lability.

Key Advantages of the Boc Group in Piperazine Synthesis:

-

Robust Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for extensive modification of other parts of the molecule without premature deprotection.[6][7]

-

Facile and Selective Removal: It can be readily and cleanly removed under mild acidic conditions, which are orthogonal to many other protecting groups, enabling complex, multi-step synthetic sequences.[4][7]

-

Modulation of Reactivity: Upon protection, the Boc group renders the N1 nitrogen significantly less nucleophilic, effectively isolating it and allowing for selective reactions to occur exclusively at the unprotected N4 nitrogen.[4][8]

-

Improved Handling and Solubility: The introduction of the bulky, lipophilic Boc group often converts the parent piperazine into a more manageable, crystalline solid with improved solubility in common organic solvents.[9][10]

Mechanism of Boc Protection

The protection of a piperazine nitrogen with a Boc group proceeds via a nucleophilic acyl substitution. The free amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), the most common reagent for this transformation.[2] This forms a transient tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and t-butoxide.

// Reactants Piperazine [label="Piperazine (R-NH)"]; Boc2O [label="Boc Anhydride (Boc₂O)"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products BocPiperazine [label="N-Boc-Piperazine"]; Byproducts [label="CO₂ + t-BuOH"];

// Arrows Piperazine -> Intermediate [label="+ Boc₂O"]; Boc2O -> Intermediate; Intermediate -> BocPiperazine [label="Collapse"]; Intermediate -> Byproducts [label="Decomposition of leaving group"]; }

Simplified mechanism of Boc protection of a piperazine nitrogen.

Experimental Protocols: A Practical Guide

The successful implementation of Boc protection and deprotection strategies relies on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies validated in typical laboratory settings.

Protocol 1: Selective Mono-Boc Protection of Piperazine

Achieving high yields of mono-protected piperazine is crucial and relies on controlling the stoichiometry of the reactants to minimize the formation of the di-protected byproduct.[4]

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-